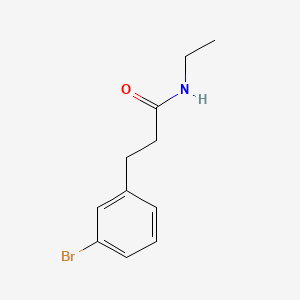

3-(3-bromophenyl)-N-ethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Bromophenyl)-N-ethylpropanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylpropanamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-ethylpropanamide typically involves the bromination of a phenyl ring followed by the introduction of an ethylpropanamide group. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the meta-substituted phenyl ring can participate in NAS under specific conditions. The electron-withdrawing nature of the amide group slightly deactivates the aromatic ring, but transition metal catalysis enables cross-coupling reactions.

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid | Biaryl derivatives |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | Aryl amine derivatives |

Mechanistic Notes

-

Palladium-catalyzed reactions proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation or ligand exchange .

-

Computational studies on analogous systems suggest activation barriers of 15–20 kcal/mol for similar Pd-mediated processes .

Amide Functionalization

The propanamide group undergoes hydrolysis, reduction, and condensation reactions.

Hydrolysis

Conditions : Acidic (HCl, H₂O, reflux) or basic (NaOH, H₂O/EtOH).

Products : 3-(3-bromophenyl)propanoic acid (via amide cleavage).

Reduction

Reagents : LiAlH₄ or BH₃·THF.

Products : 3-(3-bromophenyl)propylamine (secondary amine).

Table 1: Comparative Reactivity of Amide Derivatives

| Reaction | Reagent | Yield (%) | Selectivity |

|---|---|---|---|

| Hydrolysis (acid) | 6 M HCl, 100°C | 85 | High |

| Reduction | LiAlH₄, THF, 0°C | 72 | Moderate |

Electrophilic Aromatic Substitution (EAS)

The bromophenyl ring’s deactivation limits EAS reactivity. Directed ortho-metalation (DoM) strategies may enable functionalization:

Example Reaction

-

Directed Lithiation : LDA (lithium diisopropylamide), THF, –78°C, followed by electrophile (e.g., I₂, CO₂).

-

Product : 3-bromo-5-iodophenyl-N-ethylpropanamide.

Oxidative Transformations

The alkyl chain or aromatic ring may undergo oxidation:

Table 2: Oxidation Pathways

| Target Site | Reagents | Products |

|---|---|---|

| Alkyl chain | KMnO₄, H₂O, Δ | 3-(3-bromophenyl)propanoic acid |

| Aromatic ring | H₂O₂, FeSO₄ | Brominated benzoic acid derivatives |

Radical Reactions

Bromine serves as a radical leaving group in photoredox or metal-mediated processes:

Example :

-

Photoredox Catalysis : Ir(ppy)₃, blue LED, H₂O.

-

Product : Dehalogenated propionamide derivatives.

Cycloaddition Reactivity

Though not directly observed in this compound, analogous amides participate in [4+2] cycloadditions as dienophiles . Computational models suggest that electron-deficient aryl rings could engage in inverse-electron-demand Diels-Alder reactions with electron-rich dienes, with activation barriers ~18 kcal/mol .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Biochemical Probes

Due to its ability to interact with specific molecular targets, 3-(3-bromophenyl)-N-ethylpropanamide is being explored as a biochemical probe for studying enzyme interactions and protein functions. This application is particularly relevant in the field of pharmacology, where understanding these interactions can lead to the development of more effective drugs.

Pain Management

Research indicates that this compound may enhance the endocannabinoid tone by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids. This mechanism suggests its potential application in pain management therapies, particularly for conditions characterized by hyperalgesia.

Pharmacological Profile

Recent studies have highlighted several key findings regarding the pharmacological profile of this compound:

- Analgesic Activity : Demonstrated effectiveness at low concentrations, suggesting high potency.

- Receptor Interaction : Selective interaction with prokineticin receptors may lead to fewer side effects compared to non-selective analgesics.

- Safety Profile : Initial toxicological assessments indicate a favorable safety profile, although comprehensive studies are needed for confirmation.

Mécanisme D'action

The mechanism of action of 3-(3-bromophenyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromophenyl structure but has a sulfonamide group instead of an amide.

(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound has a similar bromophenyl structure but includes a pyrazole ring and a hydroxyprop-2-en-1-one group.

Uniqueness

3-(3-Bromophenyl)-N-ethylpropanamide is unique due to its specific combination of a bromophenyl ring and an ethylpropanamide group. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Activité Biologique

3-(3-Bromophenyl)-N-ethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies. The aim is to provide a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12BrNO

- Molecular Weight : 254.12 g/mol

- CAS Number : 58473-74-8

This compound features a bromobenzene moiety, which is known to enhance biological activity through various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the bromine atom contributes to the compound's lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access and altering metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Pharmacological Effects

Research has indicated several potential pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, potentially beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties : Some studies have indicated that it may provide neuroprotective effects, which could be relevant in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study :

- Anti-inflammatory Research :

- Neuroprotective Effects :

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Amino-3-(3-bromophenyl)propanamide | Antimicrobial | Enzyme inhibition |

| 4-Bromo-N-ethylpropanamide | Anti-inflammatory | Receptor modulation |

| 3-(4-Fluorophenyl)-N-ethylpropanamide | Neuroprotective | Antioxidant properties |

Propriétés

IUPAC Name |

3-(3-bromophenyl)-N-ethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAKXJNKHSOXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.